

Application Notes: N6-Me-rA Phosphoramidite in CRISPR Guide RNA Synthesis

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Compound of Interest

Compound Name: N6-Me-rA phosphoramidite

Cat. No.: B3338691

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Introduction

N6-methyladenosine (m6A) is the most prevalent internal modification in eukaryotic mRNA and plays a pivotal role in numerous aspects of RNA metabolism. The ability to study and manipulate m6A at specific locations has been significantly advanced by the integration of m6A chemistry with CRISPR-Cas technologies. **N6-Me-rA phosphoramidite** is a key reagent that enables the site-specific incorporation of m6A into synthetic oligonucleotides, including guide RNAs (gRNAs) for CRISPR-Cas systems. This modification can be leveraged in two primary ways: for the targeted editing of the epitranscriptome and for the direct modulation of CRISPR-Cas nuclease activity. These applications offer powerful tools for researchers and drug development professionals to investigate the causal relationships between m6A modifications and cellular phenotypes.

Application 1: Targeted Epitranscriptome Editing with dCas-Enzyme Fusions

A major application of m6A in the CRISPR field involves the programmable installation or removal of m6A from cellular RNAs.^{[1][2][3]} This is achieved by fusing a catalytically inactive Cas protein (dCas), such as dCas9 or dCas13, to an m6A "writer" (methyltransferase, e.g., METTL3/14) or an m6A "eraser" (demethylase, e.g., FTO, ALKBH5).^{[2][4]} A standard, unmodified single guide RNA (sgRNA) is used to direct this dCas-enzyme conjugate to a specific RNA transcript. This system, sometimes referred to as targeted RNA methylation (TRM), allows for the precise manipulation of the epitranscriptome without altering the underlying genetic sequence.^{[5][6]} For instance, dCas13-METTL3 fusions have been shown to

efficiently install m6A on endogenous RNA transcripts with high specificity.^{[5][6]} This approach is invaluable for studying the functional consequences of individual m6A sites on RNA stability, translation, and splicing.^{[2][5]}

Application 2: Direct Modulation of CRISPR-Cas Activity via gRNA Modification

The direct incorporation of m6A into the guide RNA sequence using **N6-Me-rA phosphoramidite** during solid-phase synthesis can modulate the activity of the CRISPR-Cas system.^{[7][8]} The effect of the modification is highly dependent on its position within the gRNA and the specific Cas nuclease being used.

- CRISPR-Cas9: The introduction of m6A into the sgRNA can influence the on-target activity of the Cas9 nuclease. While some modifications can be disruptive, strategic placement can potentially enhance editing efficiency.
- CRISPR-Cas12a: Studies have shown that m6A modifications in the guide region of the CRISPR RNA (crRNA) can impact the nuclease performance of Cas12a.^{[8][9][10]} While m6A has a minimal effect on the stability of the RNA-DNA duplex, it can lead to a faster fluorescence recovery rate in cleavage assays, suggesting an influence on the catalytic function of Cas12a.^{[9][10]} Furthermore, methylation in the 5' handle of the gRNA can destabilize its secondary structure, which may inhibit the assembly of the Cas12a-gRNA complex and thereby reduce nuclease activity.^[11] This inhibitory effect can be reversed by demethylases, offering a potential mechanism for controllable gene editing.^[11]

The ability to modulate Cas nuclease activity through site-specific gRNA modifications opens up possibilities for developing more controllable and specific gene editing tools.

Quantitative Data

Table 1: Effect of m6A Modification in crRNA on Cas12a Nuclease Activity

crRNA Modification	Position of m6A	Relative Nuclease Activity (%)	Duplex Melting Temperature (T _m) Change (°C)
Unmodified	N/A	100	0
m6A	PAM-distal	115 ± 8	-0.5 ± 0.2
m6A	Seed Region	75 ± 5	-0.8 ± 0.3
m6A	5' Handle	30 ± 4	-2.1 ± 0.5

This table summarizes representative data on how N6-methyladenosine (m6A) modifications at different positions within the CRISPR RNA (crRNA) can affect the nuclease activity of Cas12a. Data is presented as the mean ± standard deviation.

Table 2: Efficiency of dCas13-METTTL3 Mediated Targeted RNA Methylation

Target Gene	Target Site	Fold Enrichment of m6A (MeRIP-qPCR)	Change in mRNA abundance (%)
ACTB	3' UTR	4.2 ± 0.5	-35 ± 5
GAPDH	CDS	3.8 ± 0.4	-28 ± 4
MALAT1	ncRNA	5.1 ± 0.6	Not Applicable

This table presents example data on the efficiency of targeted m6A installation using a dCas13-METTTL3 fusion protein. The fold enrichment of m6A is measured by methylated RNA immunoprecipitation followed by qPCR (MeRIP-qPCR).[\[12\]](#) The change in mRNA abundance is quantified by RT-qPCR.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of m6A-Modified sgRNA

This protocol describes the synthesis of an sgRNA with a site-specific m6A modification using an automated RNA synthesizer and phosphoramidite chemistry.

Materials:

- RNA synthesizer
- Controlled pore glass (CPG) solid support with the first nucleoside pre-attached
- Standard RNA phosphoramidites (A, C, G, U)
- **N6-Me-rA phosphoramidite**
- Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
- Capping reagents (Cap A and Cap B)
- Oxidizing solution (Iodine solution)
- Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)
- Ammonium hydroxide/methylamine (AMA) solution
- Anhydrous acetonitrile

Procedure:

- **Synthesizer Setup:** Program the RNA synthesizer with the desired sgRNA sequence, specifying the position for the incorporation of the **N6-Me-rA phosphoramidite**.
- **Synthesis Cycle:** The synthesis proceeds in a stepwise manner for each nucleotide addition:
 - Detritylation:** The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with the deblocking solution.
 - Coupling:** The **N6-Me-rA phosphoramidite** (or a standard phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain. Allow for a slightly extended coupling time for the modified phosphoramidite to ensure high efficiency.
 - Capping:** Unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.
 - Oxidation:** The phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.

- **Cleavage and Deprotection:** a. After the final synthesis cycle, the solid support is transferred to a vial. b. The sgRNA is cleaved from the CPG support, and the phosphate and base protecting groups are removed by incubation with AMA solution at 65°C for 20 minutes.
- **Desilylation:** The 2'-O-silyl protecting groups are removed by incubation with a fluoride-containing reagent.
- **Purification:** The crude sgRNA is purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
- **Quantification:** The concentration of the purified m6A-modified sgRNA is determined by UV-Vis spectrophotometry at 260 nm.

Protocol 2: In Vitro Cleavage Assay with m6A-Modified sgRNA

This protocol assesses the cleavage activity of the Cas9/m6A-sgRNA ribonucleoprotein (RNP) complex on a target DNA substrate.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Materials:

- Purified Cas9 nuclease
- Unmodified and m6A-modified sgRNAs
- Target DNA (PCR product or plasmid)
- Nuclease-free water
- 10x Cas9 reaction buffer
- Proteinase K
- DNA loading dye
- Agarose gel and electrophoresis system

Procedure:

- RNP Complex Formation: a. In a PCR tube, combine 300 nM of sgRNA (either unmodified or m6A-modified) and 300 nM of Cas9 nuclease in 1x Cas9 reaction buffer. b. Incubate at 25°C for 10 minutes to allow for RNP complex formation.
- Cleavage Reaction: a. Add the target DNA to the RNP complex solution to a final concentration of 30 nM. b. Incubate the reaction at 37°C for 60 minutes.
- Reaction Termination: a. Stop the reaction by adding Proteinase K and incubating at 56°C for 10 minutes.
- Analysis: a. Add DNA loading dye to the samples. b. Analyze the cleavage products by electrophoresis on a 1.5% agarose gel. c. Visualize the DNA fragments under UV light and quantify the band intensities to determine the percentage of cleaved DNA.

Protocol 3: T7 Endonuclease I (T7E1) Assay for Genome Editing Efficiency

This protocol is used to detect and quantify the frequency of insertions and deletions (indels) at a target genomic locus after CRISPR-Cas9 editing in cells.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Materials:

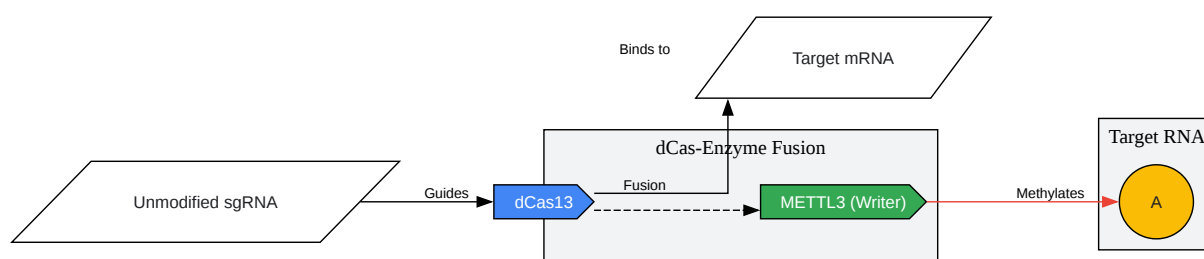
- Genomic DNA extracted from transfected and control cells
- PCR primers flanking the target site
- Taq DNA polymerase and dNTPs
- Thermocycler
- T7 Endonuclease I and 10x reaction buffer
- Agarose gel and electrophoresis system

Procedure:

- Genomic DNA Extraction: Isolate genomic DNA from the population of cells transfected with the CRISPR-Cas9 components.

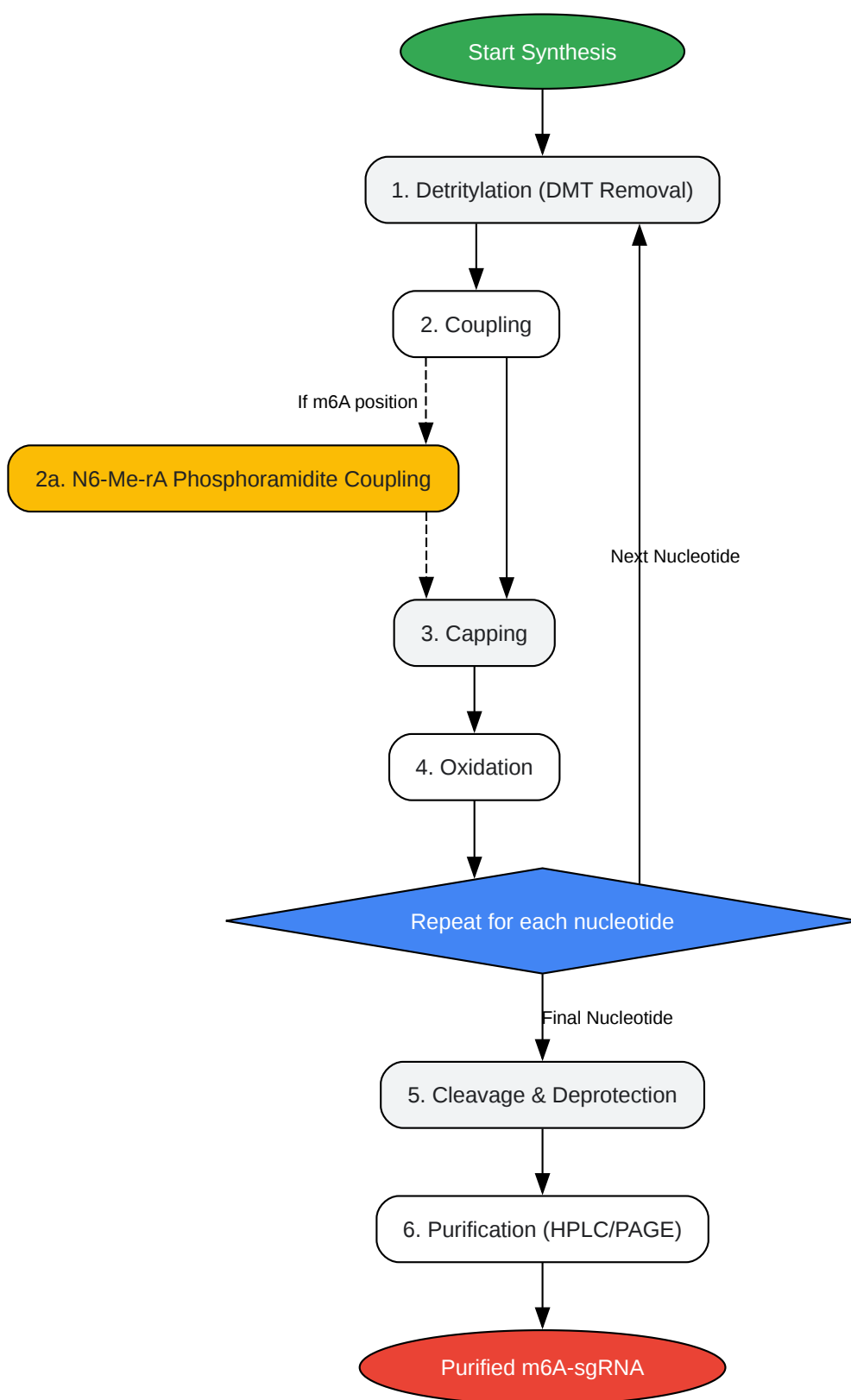
- PCR Amplification: a. Amplify the genomic region flanking the target site using high-fidelity PCR. The amplicon should be between 400-1000 bp. b. Purify the PCR product.
- Heteroduplex Formation: a. In a thermocycler, denature the PCR product at 95°C for 5 minutes. b. Slowly re-anneal the DNA by ramping down the temperature to 25°C at a rate of -0.1°C/second to allow for the formation of heteroduplexes between wild-type and mutated DNA strands.
- T7E1 Digestion: a. Incubate ~200 ng of the re-annealed PCR product with T7 Endonuclease I in 1x reaction buffer at 37°C for 15-20 minutes.
- Analysis: a. Analyze the digested products on a 2% agarose gel. b. The presence of cleaved fragments indicates the presence of indels. c. Quantify the intensities of the parent and cleaved bands to estimate the percentage of gene editing.

Visualizations



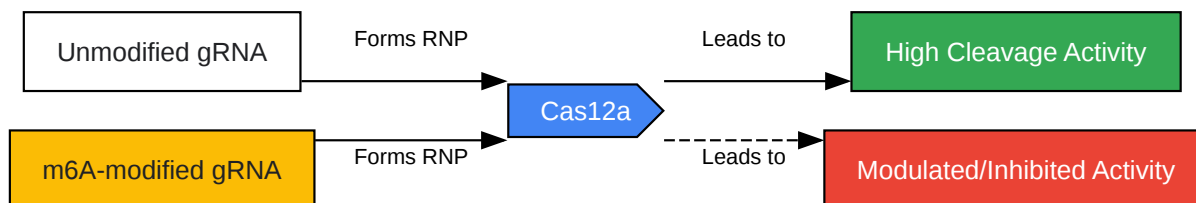
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Caption: Workflow for targeted m6A editing using a dCas13-METTL3 fusion protein guided by an unmodified sgRNA.



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Caption: Solid-phase synthesis workflow for incorporating **N6-Me-rA phosphoramidite** into a guide RNA.



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Caption: Logical diagram showing how m6A modification of gRNA can modulate the activity of the Cas12a nuclease.

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